REACTION_CXSMILES
|
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]
|
Name
|
zeolite
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
1.475 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
885 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
held at 40° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
After an on-stream time of 19.9 hours distillation of the product
|
Duration
|
19.9 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]
|
Name
|
zeolite
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
1.475 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
885 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
held at 40° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
After an on-stream time of 19.9 hours distillation of the product
|
Duration
|
19.9 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]
|
Name
|
zeolite
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
1.475 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
885 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
held at 40° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
After an on-stream time of 19.9 hours distillation of the product
|
Duration
|
19.9 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]
|
Name
|
zeolite
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
1.475 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
885 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
held at 40° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
After an on-stream time of 19.9 hours distillation of the product
|
Duration
|
19.9 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=[Si]=O.[C:4]([CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)#[N:5].[NH3:15].[H][H]>>[NH:5]1[CH:13]2[CH:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:4]1.[NH2:5][CH2:4][CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[NH2:15]
|
Name
|
zeolite
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Si]=O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
1.475 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
885 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
held at 40° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
After an on-stream time of 19.9 hours distillation of the product
|
Duration
|
19.9 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189.7 g |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1C(CCCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |